molecular formula C9H7Cl2N5O2S B3191090 Benzenesulfonamide, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]- CAS No. 51757-37-0

Benzenesulfonamide, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-

Cat. No. B3191090
CAS RN: 51757-37-0
M. Wt: 320.15 g/mol
InChI Key: PUDTYTHERJACAA-UHFFFAOYSA-N
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Description

“Benzenesulfonamide, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-” is a type of N-heterocyclic compound with a 1,3,5 triazine core . It is one of the variants of 1,3,5-triazine derivatives which are investigated as biologically active small molecules .


Synthesis Analysis

The compound is synthesized by a nucleophilic substitution reaction . The process involves the replacement of chloride ions in cyanuric chloride . The synthesis can be done using conventional methods or microwave irradiation, with the latter providing the desired products in less time, better yield, and higher purity .


Molecular Structure Analysis

The physical parameters and chemical reactivity profile of the synthesized 1,3,5 triazine compounds were optimized by computational methods . They were characterized by ESI-MS, 13 C NMR, 1 H NMR, FT-IR, UV/visible and theoretically .


Chemical Reactions Analysis

The synthesized compounds have been found to be more active against Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa compared to Gram-positive bacteria Bacillus subtilis and Streptococcus pyogenes . Antifungal activities against Aspergillus niger and Schizophyllum commune were also found to be remarkable .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using various techniques such as FT-IR, NMR (1 H-NMR and 13 C-NMR), mass spectra, and elemental analysis . Unfortunately, specific details about these properties are not provided in the sources.

Safety and Hazards

Cytotoxic studies revealed an excellent safety profile of the tested compounds with the least hemolysis of 5.96% . This suggests that the compound is relatively safe for use, although further studies would be needed to confirm this.

properties

CAS RN

51757-37-0

Molecular Formula

C9H7Cl2N5O2S

Molecular Weight

320.15 g/mol

IUPAC Name

4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonamide

InChI

InChI=1S/C9H7Cl2N5O2S/c10-7-14-8(11)16-9(15-7)13-5-1-3-6(4-2-5)19(12,17)18/h1-4H,(H2,12,17,18)(H,13,14,15,16)

InChI Key

PUDTYTHERJACAA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

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